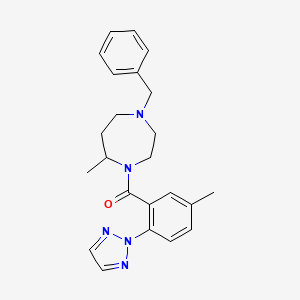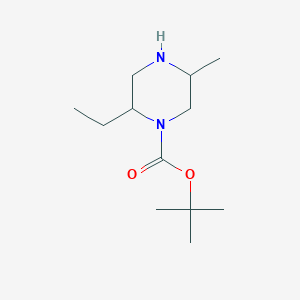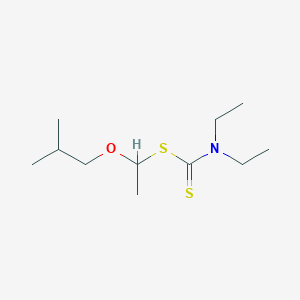
1-Isobutoxyethyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutoxyethyl diethylcarbamodithioate is a chemical compound with the molecular formula C11H23NOS2 and a molecular weight of 249.44 g/mol . This compound is known for its unique structure, which includes an isobutoxyethyl group and a diethylcarbamodithioate moiety. It is primarily used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 1-Isobutoxyethyl diethylcarbamodithioate involves several steps. One common method includes the reaction of diethylamine with carbon disulfide to form diethylcarbamodithioic acid. This intermediate is then reacted with 1-isobutoxyethanol under controlled conditions to yield the final product . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
1-Isobutoxyethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Isobutoxyethyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: Although not widely used in clinical settings, it is explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: In industrial applications, it is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isobutoxyethyl diethylcarbamodithioate involves its interaction with specific molecular targets. In polymerization reactions, it acts as a chain transfer agent, facilitating the controlled growth of polymer chains. The compound’s sulfur-containing groups play a crucial role in its reactivity, allowing it to form stable intermediates and products .
In biological systems, its mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-Isobutoxyethyl diethylcarbamodithioate can be compared with other similar compounds, such as:
Diethyldithiocarbamate: This compound shares the diethylcarbamodithioate moiety but lacks the isobutoxyethyl group. It is commonly used as a chelating agent and in various chemical reactions.
Isobutyl xanthate: Similar in structure, this compound contains an isobutyl group instead of the isobutoxyethyl group. It is used in mining and flotation processes.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and functional properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H23NOS2 |
|---|---|
Molecular Weight |
249.4 g/mol |
IUPAC Name |
1-(2-methylpropoxy)ethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H23NOS2/c1-6-12(7-2)11(14)15-10(5)13-8-9(3)4/h9-10H,6-8H2,1-5H3 |
InChI Key |
WZVQEUREFYMQRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC(C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


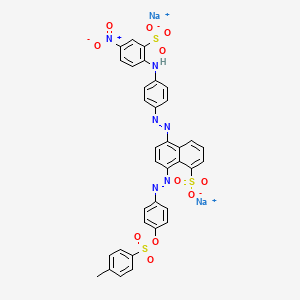
![(1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]](/img/structure/B14779861.png)
![[2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B14779869.png)
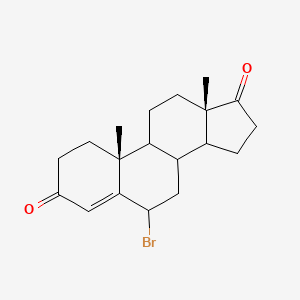
![(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B14779892.png)
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14779897.png)
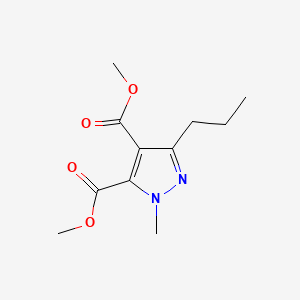
![(2R,3R,4S,5R)-2-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14779911.png)
![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)



